molecular formula C10H9IO4 B2437812 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid CAS No. 773130-44-2

3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2437812
CAS No.: 773130-44-2
M. Wt: 320.082
InChI Key: JVLVADSDKGROTF-NSCUHMNNSA-N
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Description

3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. This process typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but lacks the iodine atom.

    2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Similar structure with different substitution pattern.

    2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a cyano group instead of the iodine atom.

Uniqueness

The presence of the iodine atom in 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds

Properties

IUPAC Name

3-(2-hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-15-8-5-7(11)4-6(10(8)14)2-3-9(12)13/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLVADSDKGROTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694949
Record name 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773130-44-2
Record name 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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